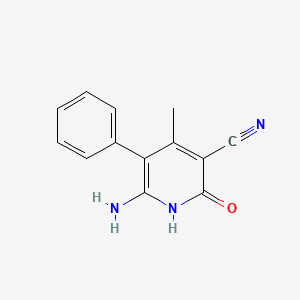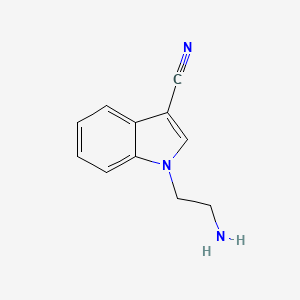
1-(2-aminoethyl)-1H-indole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Aminoethyl)-1H-indole-3-carbonitrile is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities. This particular compound features an indole core with an aminoethyl group at the 1-position and a carbonitrile group at the 3-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
準備方法
The synthesis of 1-(2-aminoethyl)-1H-indole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-nitrobenzaldehyde with ethyl cyanoacetate in the presence of a base can yield the desired indole derivative. The reaction conditions typically involve heating the mixture to facilitate the cyclization process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
化学反応の分析
1-(2-Aminoethyl)-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the reduction of the carbonitrile group to an amine.
Substitution: The aminoethyl group can participate in substitution reactions with electrophiles. Common reagents for these reactions include alkyl halides and acyl chlorides, leading to the formation of substituted derivatives.
科学的研究の応用
1-(2-Aminoethyl)-1H-indole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and receptor binding.
Medicine: The pharmacological properties of indole derivatives make this compound a candidate for drug development. It is explored for its potential therapeutic effects in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1-(2-aminoethyl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The indole core can interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
1-(2-Aminoethyl)-1H-indole-3-carbonitrile can be compared with other indole derivatives, such as:
1-(2-Aminoethyl)-1H-indole-3-acetamide: This compound features an acetamide group instead of a carbonitrile group. The presence of the acetamide group can influence the compound’s reactivity and biological activity.
1-(2-Aminoethyl)-1H-indole-3-carboxylic acid: The carboxylic acid group in this compound provides different chemical properties compared to the carbonitrile group. It can participate in acid-base reactions and form salts.
1-(2-Aminoethyl)-1H-indole-3-methanol: The methanol derivative has a hydroxyl group, which can engage in hydrogen bonding and affect the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C11H11N3 |
|---|---|
分子量 |
185.22 g/mol |
IUPAC名 |
1-(2-aminoethyl)indole-3-carbonitrile |
InChI |
InChI=1S/C11H11N3/c12-5-6-14-8-9(7-13)10-3-1-2-4-11(10)14/h1-4,8H,5-6,12H2 |
InChIキー |
MMGFPTQQSAGBNO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2CCN)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


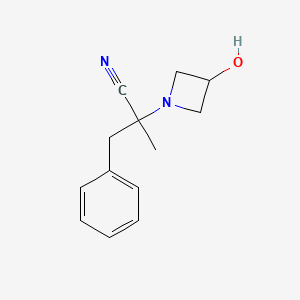
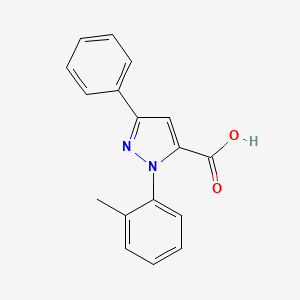
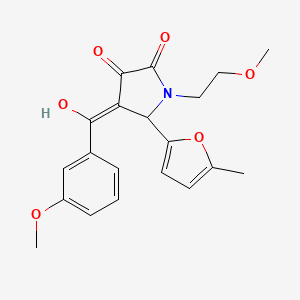
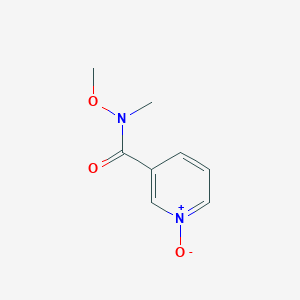
![(3r,5r,7r)-N-(6-methylbenzo[d]thiazol-2-yl)adamantane-1-carboxamide](/img/structure/B14869542.png)


![2-(5-Bromothiophen-2-yl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B14869562.png)
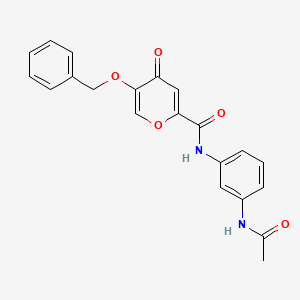
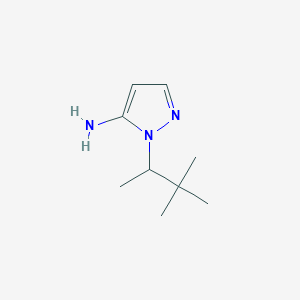
![hexahydrofuro[3,4-f][1,4]oxazepin-3(2H)-one](/img/structure/B14869583.png)


